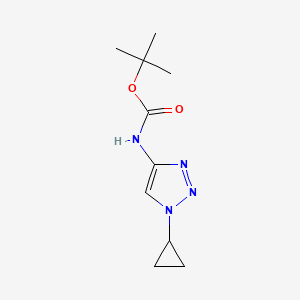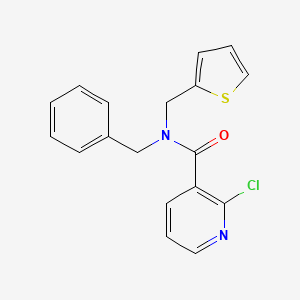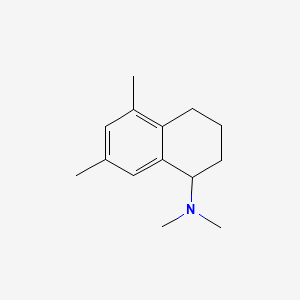
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It plays a crucial role in the digestion of milk by curdling it, transforming caseinogen into insoluble casein . This enzyme is essential for young animals as it allows milk to be retained in the stomach for a longer period, facilitating better digestion . In the commercial sector, rennin is widely used in cheese production and other dairy processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rennin is typically extracted from the stomach lining of young calves. The process involves washing, drying, and cutting the stomach lining into small pieces, which are then macerated in water containing about 4% boric acid at 30°C for approximately five days . Alternatively, a brine extract can be prepared at 15-20°C .
Industrial Production Methods: In the industrial setting, rennin is often produced using recombinant DNA technology. This involves inserting the gene responsible for rennin production into microorganisms such as bacteria or fungi, which then produce the enzyme in large quantities. This method ensures a consistent and reliable supply of rennin for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: Rennin primarily undergoes proteolytic reactions, where it cleaves specific peptide bonds in proteins. The most notable reaction is the conversion of caseinogen to casein in milk .
Common Reagents and Conditions: Rennin requires an acidic environment to function optimally. It is most active at a pH of around 4.0 to 4.6 and a temperature of 30-37°C . Calcium ions are also necessary for the coagulation process, as they facilitate the conversion of caseinogen to casein .
Major Products Formed: The primary product of rennin’s action on milk is curd, which consists of coagulated casein. This curd is then processed further to produce various types of cheese .
Applications De Recherche Scientifique
Rennin has a wide range of applications in scientific research and industry:
Mécanisme D'action
Rennin exerts its effects by specifically cleaving the peptide bond between phenylalanine and methionine in caseinogen, converting it into insoluble casein . This action is facilitated by the presence of calcium ions, which help stabilize the casein micelles, leading to coagulation . The enzyme is secreted as an inactive precursor, prorennin, which is activated by the acidic environment of the stomach .
Comparaison Avec Des Composés Similaires
Uniqueness of Rennin: Rennin’s specificity for caseinogen and its role in milk coagulation make it unique among proteolytic enzymes. Unlike pepsin and trypsin, which have broader roles in protein digestion, rennin’s activity is highly specialized and crucial for the dairy industry .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-10-8-11(2)12-6-5-7-14(15(3)4)13(12)9-10/h8-9,14H,5-7H2,1-4H3 |
Clé InChI |
GNOLWGAJQVLBSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CCCC(C2=C1)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13710189.png)
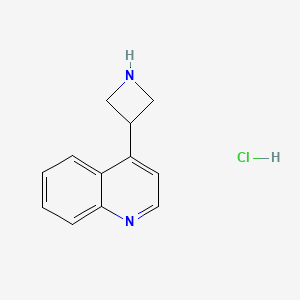
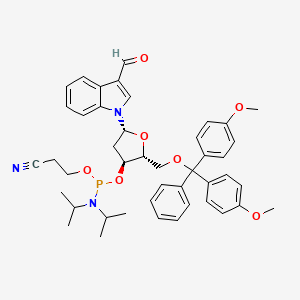
![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)
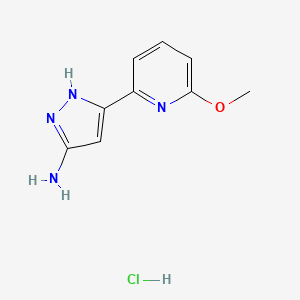

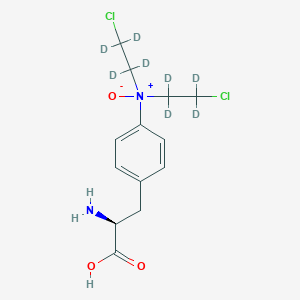
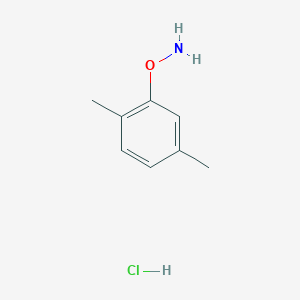
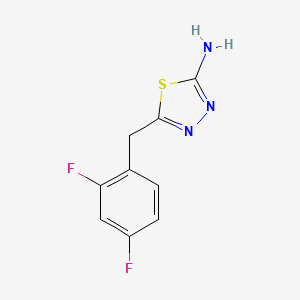

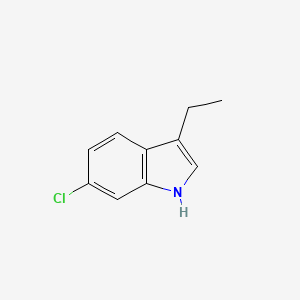
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
